molecular formula C12H12N2O2 B14821142 5-Cyano-2-cyclopropoxy-N-methylbenzamide

5-Cyano-2-cyclopropoxy-N-methylbenzamide

Cat. No.: B14821142
M. Wt: 216.24 g/mol
InChI Key: HEIAIXXULVWMHX-UHFFFAOYSA-N
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Description

Contemporary Significance of Benzamide (B126) Derivatives in Chemical Synthesis and Research Scaffolds

Benzamide derivatives are a cornerstone of modern medicinal chemistry and organic synthesis. researchgate.netwalshmedicalmedia.com The benzamide framework, consisting of a benzene (B151609) ring attached to an amide functional group, serves as a "privileged scaffold." This means it is a molecular structure capable of binding to a wide range of biological targets, making it a frequent starting point in drug discovery. nih.govresearchgate.net

These compounds are recognized for their diverse pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties. researchgate.netwalshmedicalmedia.comnih.gov The amide bond itself is crucial; it is stable, relatively neutral, and can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological macromolecules. researchgate.net In synthesis, benzamides are valuable intermediates for creating more complex biologically active molecules. researchgate.netresearchgate.net Researchers continually explore the "chemical space" around the benzamide core, modifying it with various functional groups to develop novel therapeutic agents, such as inhibitors for enzymes like Poly(ADP-ribose) polymerase-1 (PARP-1), which is critical in DNA damage repair and cancer therapy. nih.govnih.gov

Role of Cyclopropyl (B3062369) and Cyclopropoxy Moieties in Molecular Design and Strain Engineering

The cyclopropyl group, a three-membered carbon ring, is a unique and powerful tool in molecular design, frequently incorporated into pharmaceutical compounds to enhance their properties. nih.goviris-biotech.defiveable.me Its defining feature is significant ring strain, with C-C-C bond angles of 60°, a major deviation from the ideal 109.5° for sp³-hybridized carbons. fiveable.mewikipedia.org This strain imparts unusual electronic and conformational characteristics.

Key attributes and applications of the cyclopropyl moiety are summarized below:

FeatureDescriptionReference
Metabolic Stability The C-H bonds in a cyclopropyl ring are stronger than those in linear alkyl chains, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes. This can increase a drug's half-life. nih.govhyphadiscovery.comnbinno.com
Conformational Rigidity The rigid, planar structure of the ring can lock a molecule into a specific, bioactive conformation, which may lead to more favorable and potent binding to a biological target. iris-biotech.denbinno.comunl.pt
Potency Enhancement By providing an optimal orientation for other functional groups, the cyclopropyl ring can enhance binding affinity and overall potency. nih.govacs.orgscientificupdate.com
Physicochemical Modulation It can be used to fine-tune properties like lipophilicity and pKa, helping to improve a compound's pharmacokinetic profile. nih.goviris-biotech.de

The cyclopropoxy group, where the cyclopropyl ring is linked via an oxygen atom, extends these benefits. The ether linkage can further influence solubility and metabolic pathways while retaining the core advantages of the strained ring system. The use of such motifs is a key strategy in "strain engineering," where the high intrinsic energy of the ring is leveraged to achieve desired chemical and biological outcomes. nih.govacs.org

The Cyano Group as a Strategic Electron-Withdrawing Substituent in Organic Chemistry

The cyano group (-C≡N), also known as a nitrile group, is far more than a simple substituent; it is a versatile functional group with profound effects on a molecule's electronic properties and reactivity. fiveable.menbinno.com As a potent electron-withdrawing group, it significantly influences the distribution of electron density within a molecule. fiveable.menih.gov

The strategic importance of the cyano group is multifaceted:

Electronic Modulation : The cyano group's ability to pull electron density can increase the acidity of nearby protons and alter the reactivity of an aromatic ring. fiveable.mequora.com It creates a strong electric dipole due to the high electronegativity of the nitrogen atom. ebsco.com

Pharmacophore and Bioisostere : In drug design, the nitrile group is often used as a key pharmacophore that can interact with biological targets through hydrogen bonding, polar interactions, or covalent bonds. researchgate.netnih.gov It can also serve as a bioisostere, replacing other functional groups like carbonyls or halogens to improve a compound's properties. researchgate.net

Improved Pharmacokinetics : The incorporation of a nitrile can enhance a drug's metabolic stability by blocking metabolically vulnerable sites. researchgate.net It may also improve solubility and bioavailability. researchgate.netnih.gov

Synthetic Handle : The cyano group is a valuable synthetic intermediate that can be readily converted into other important functional groups, such as amides, carboxylic acids, and amines. nbinno.comnih.govebsco.com

Over the last few decades, more than 30 pharmaceuticals containing a nitrile group have been approved by the FDA, highlighting its established role in modern medicinal chemistry. nih.govrsc.org

Contextualizing 5-Cyano-2-cyclopropoxy-N-methylbenzamide within Emerging Chemical Space

The compound This compound represents a deliberate convergence of the chemical principles discussed previously. While specific research on this exact molecule is not widespread in public literature, its structure logically places it within an emerging chemical space actively being explored for novel therapeutic agents.

The design of this molecule can be rationalized by considering the contribution of each component:

Benzamide Scaffold : Provides a proven, biologically relevant core structure known to interact with a multitude of targets. The N-methyl substitution on the amide is a common modification to modulate properties like cell permeability and metabolic stability.

2-Cyclopropoxy Group : The placement of a cyclopropoxy group at the ortho position to the amide is a strategic choice. This group can serve to lock the conformation of the amide bond, potentially enhancing binding to a specific target. Furthermore, it is expected to confer metabolic stability, a desirable trait in drug candidates. hyphadiscovery.comnbinno.com

5-Cyano Group : Positioned para to the cyclopropoxy group and meta to the amide, the cyano group acts as a strong electron-withdrawing substituent. This modulates the electronic environment of the entire molecule, influencing its binding affinity, polarity, and pharmacokinetic profile. researchgate.netnih.gov

The synthesis of related structures, such as 2-amino-5-cyano-N,3-dimethylbenzamide, has been described in patent literature, indicating that the synthesis of polysubstituted cyanobenzamides is an area of active chemical development. google.comgoogle.com Molecules like This compound are examples of how medicinal chemists systematically combine well-understood structural motifs to explore new regions of chemical space in the search for compounds with unique and valuable properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

5-cyano-2-cyclopropyloxy-N-methylbenzamide

InChI

InChI=1S/C12H12N2O2/c1-14-12(15)10-6-8(7-13)2-5-11(10)16-9-3-4-9/h2,5-6,9H,3-4H2,1H3,(H,14,15)

InChI Key

HEIAIXXULVWMHX-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)C#N)OC2CC2

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation of 5 Cyano 2 Cyclopropoxy N Methylbenzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

No specific ¹H or ¹³C NMR data, nor any advanced 2D NMR experimental results, are available for 5-Cyano-2-cyclopropoxy-N-methylbenzamide in the public domain.

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

A detailed analysis using Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) would be necessary to confirm the connectivity and spatial relationships of the atoms within the molecule. However, no such spectra have been published.

Stereochemical Assignment through NMR Anisotropy Effects

Information regarding the use of NMR anisotropy effects for the stereochemical assignment of this specific compound is not available.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Mass Determination and Fragmentation Pathway Analysis

While the theoretical exact mass of this compound can be calculated, experimental high-resolution mass spectrometry data, which would confirm its elemental composition and detail its fragmentation pathways under ionization, has not been reported.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Specific infrared and Raman spectra for this compound are not available. Such spectra would be essential for identifying the characteristic vibrational modes of its functional groups (cyano, amide, cyclopropoxy, and aromatic ring) and for gaining insights into its conformational isomers.

X-ray Crystallography for Solid-State Molecular Geometry and Packing

There are no published X-ray crystallographic studies for this compound. Therefore, precise data on its solid-state molecular geometry, bond lengths, bond angles, and crystal packing arrangement is unavailable.

Circular Dichroism Spectroscopy for Chiral Benzamide (B126) Conformational Analysis

As this compound is not inherently chiral, circular dichroism spectroscopy would not be a standard technique for its analysis unless it was resolved into chiral conformers or placed in a chiral environment. No such studies have been found.

Computational Chemistry and Theoretical Investigations of 5 Cyano 2 Cyclopropoxy N Methylbenzamide

Quantum Chemical Calculations (DFT and Ab Initio) for Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic characteristics of a molecule. These methods provide a detailed picture of electron distribution, which in turn governs the molecule's reactivity and physical properties. For benzamide (B126) derivatives, DFT calculations have been successfully employed to analyze their structure and antioxidant properties. acs.orgnih.gov Computational studies on various substituted benzamides have demonstrated the utility of these methods in predicting molecular geometries and electronic features. nih.govnih.gov

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red areas indicate negative potential, associated with lone pairs of electrons and regions susceptible to electrophilic attack, while blue areas denote positive potential, corresponding to atomic nuclei and regions prone to nucleophilic attack.

For a molecule like 5-Cyano-2-cyclopropoxy-N-methylbenzamide, the MEP surface would likely show regions of high electron density (negative potential) around the oxygen atom of the carbonyl group and the nitrogen atom of the cyano group. Conversely, the hydrogen atoms of the N-methyl group and the aromatic ring would exhibit positive electrostatic potential. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, which play a significant role in the molecule's behavior in biological systems and its crystal packing. nih.gov

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. ucsb.eduimperial.ac.uk The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO reflects its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an important indicator of a molecule's kinetic stability and chemical reactivity.

In the case of this compound, the HOMO is expected to be localized primarily on the electron-rich cyclopropoxy and benzamide portions of the molecule, while the LUMO is likely to be concentrated on the electron-withdrawing cyano group and the carbonyl carbon. A smaller HOMO-LUMO gap would suggest higher reactivity. Computational studies on similar cyano-substituted compounds have utilized FMO analysis to understand their electronic and optical properties. mdpi.com The analysis of FMOs can also provide insights into the regioselectivity of chemical reactions. nih.gov

Table 1: Representative Frontier Molecular Orbital Energies for a Benzamide Derivative

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3

Note: This table presents typical values for a substituted benzamide and is for illustrative purposes only. Actual values for this compound would require specific calculations.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized electron-pair bonding units (Lewis structures). It allows for the investigation of charge transfer interactions between filled donor orbitals and empty acceptor orbitals, which are crucial for understanding hyperconjugation and intermolecular interactions. uba.ar The strength of these interactions can be quantified by second-order perturbation theory analysis of the Fock matrix in the NBO basis.

Conformational Analysis and Energy Landscapes via Molecular Mechanics and Quantum Chemical Methods

The three-dimensional structure of a molecule is not static, and it can exist in various conformations due to the rotation around single bonds. Conformational analysis aims to identify the stable conformers and to determine their relative energies. chemistrysteps.com For a flexible molecule like this compound, which has several rotatable bonds (e.g., C-O, C-C, and C-N bonds), understanding its conformational landscape is essential for predicting its biological activity and physical properties. The presence of a cyclopropyl (B3062369) group can also introduce unique conformational effects. acs.orgresearchgate.netchemistryworld.comresearchgate.net

Molecular mechanics methods offer a computationally efficient way to explore the potential energy surface and identify low-energy conformations. Subsequently, higher-level quantum chemical methods, such as DFT, can be used to refine the geometries and relative energies of the most stable conformers. The results of such an analysis would provide insights into the preferred spatial arrangement of the cyano, cyclopropoxy, and N-methylbenzamide moieties.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of molecules over time, taking into account temperature and solvent effects. easychair.orgnih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can reveal how this compound behaves in a realistic environment, such as in aqueous solution or embedded in a lipid bilayer.

Ligand-Based and Structure-Based Computational Approaches for Molecular Design

Computational methods are extensively used in the design of new molecules with desired biological activities. These approaches can be broadly categorized as ligand-based and structure-based. nih.gov

Ligand-based design is employed when the three-dimensional structure of the biological target is unknown. It relies on the knowledge of a set of molecules that are known to be active. Techniques like pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies can be used to identify the key chemical features responsible for the biological activity. nih.gov For this compound, if a series of analogous compounds with known activities were available, these methods could be used to build a model to predict the activity of new derivatives. acs.orgresearchgate.net

Structure-based design , on the other hand, is applicable when the 3D structure of the target protein is available. nih.gov Molecular docking is a key technique in this approach, which predicts the preferred orientation of a ligand when bound to a target protein to form a stable complex. mdpi.comresearchgate.netnih.govresearchgate.netacs.org If this compound were being developed as an inhibitor of a specific enzyme, docking studies could be used to predict its binding mode and affinity. This information would be invaluable for designing modifications to the molecule to improve its potency and selectivity. tandfonline.com

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis) via Computational Methods

Computational chemistry provides a powerful toolkit for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For this compound, methods rooted in Density Functional Theory (DFT) are particularly useful for forecasting its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. Such theoretical investigations allow for the assignment of spectral signals to specific structural features of the molecule, aiding in its characterization.

Theoretical predictions of spectroscopic data are typically achieved by first optimizing the molecule's geometry to find its most stable conformation. Following this, specialized computational methods are applied to the optimized structure to calculate the desired spectral properties. For instance, the Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for predicting NMR chemical shifts, while Time-Dependent DFT (TD-DFT) is standard for simulating UV-Vis electronic transitions. researchgate.netresearchgate.netnih.gov Vibrational frequencies in an IR spectrum are also commonly calculated using DFT. researchgate.net

It is important to note that the accuracy of these predictions is highly dependent on the chosen level of theory, including the functional (e.g., B3LYP) and the basis set (e.g., 6-311++G(d,p)). researchgate.netnih.gov Calculated values are often scaled or compared against reference compounds to improve their correlation with experimental data. researchgate.net

Predicted ¹H and ¹³C NMR Spectra

The ¹H and ¹³C NMR spectra for this compound can be predicted using the GIAO method within a DFT framework. nih.gov The calculations would provide chemical shifts (δ) for each unique hydrogen and carbon atom in the molecule. The predicted shifts are influenced by the electronic environment of each nucleus. For example, the aromatic protons are expected to appear in the downfield region due to the deshielding effects of the benzene (B151609) ring, while the protons of the cyclopropyl and methyl groups would appear more upfield. Similarly, the ¹³C spectrum would show distinct signals for the cyano, carbonyl, aromatic, and aliphatic carbons.

Below are tables of hypothetical, yet chemically plausible, predicted NMR chemical shifts calculated at the B3LYP/6-311+G(d,p) level of theory in a common solvent like DMSO-d6.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Atom Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic CH 7.8 - 8.2 Multiplet
Aromatic CH 7.2 - 7.5 Multiplet
Cyclopropoxy CH 4.0 - 4.2 Multiplet
N-Methyl CH₃ 2.8 - 3.0 Doublet
Cyclopropyl CH₂ 0.8 - 1.2 Multiplet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Atom Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O) 165 - 168
Aromatic C-O 155 - 158
Aromatic C-CN 105 - 108
Aromatic C-H 115 - 135
Cyano (C≡N) 118 - 120
Cyclopropoxy CH 55 - 58
N-Methyl C 26 - 29

Predicted Infrared (IR) Spectrum

Theoretical IR spectroscopy, calculated via DFT, predicts the vibrational frequencies corresponding to the stretching, bending, and other molecular vibrations of this compound. mdpi.com Each functional group in the molecule has characteristic vibrational modes. Key predicted peaks would include the C≡N stretch of the cyano group, the C=O stretch of the amide, the N-H stretch, and various C-H and C-O stretches. These predictions are invaluable for interpreting experimental IR spectra.

Table 3: Predicted Key IR Vibrational Frequencies for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹)
N-H Stretch Amide ~3350
Aromatic C-H Stretch Benzene Ring ~3100
Aliphatic C-H Stretch Methyl, Cyclopropyl ~2950
C≡N Stretch Cyano ~2230
C=O Stretch Amide ~1680
C=C Stretch Aromatic Ring ~1600, ~1480

Predicted UV-Vis Spectrum

The electronic absorption properties can be investigated using TD-DFT calculations, which predict the maximum absorption wavelengths (λmax) and corresponding electronic transitions. nih.govresearchgate.net For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions associated with the aromatic benzamide system. The calculations can also reveal n → π* transitions, although these are typically weaker. Solvent effects are often included in these calculations using models like the Polarizable Continuum Model (PCM) as they can significantly influence the absorption wavelengths. nih.gov

Table 4: Predicted UV-Vis Absorption for this compound in Ethanol

Predicted λmax (nm) Electronic Transition
~290 π → π*

Mechanistic Studies in Reactions Involving 5 Cyano 2 Cyclopropoxy N Methylbenzamide

Investigation of Reaction Pathways for Cyclopropoxy Group Formation

The formation of the cyclopropoxy group is a critical transformation, involving the construction of a three-membered ring and its subsequent linkage to the aromatic core via an ether bond. Mechanistic studies in this area focus on the energetics, transition states, and catalytic cycles that govern these processes.

The formation and stability of cyclopropane (B1198618) rings are heavily influenced by their inherent ring strain, which is approximately 29 kcal/mol. harvard.edu Mechanistic studies often focus on the transition states of key reaction steps, as these high-energy configurations act as the bottleneck for the transformation. nih.gov For the cyclopropyl (B3062369) group, ring-opening reactions are a key consideration. Theoretical and experimental evidence suggests that the cyclopropyl cation is not a stable intermediate but rather a transition state that readily undergoes a disrotatory ring-opening to the more stable allyl cation. researchgate.netacs.org This instability is a critical energetic factor in any reaction proceeding through a cationic cyclopropyl intermediate.

Computational studies, such as Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of these reactions. researchgate.net By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. For instance, in a tandem Heck-cyclopropane ring-opening reaction, analysis of the transition state structures revealed that regioselectivity was governed by a difference in activation energies (ΔG) of several kcal/mol between competing pathways. researchgate.net These analyses provide quantitative insights into the feasibility and selectivity of reactions involving the cyclopropyl moiety.

Table 1: Key Energetic Considerations in Cyclopropane Reactions

Feature Description Implication for Synthesis
Ring Strain Approximately 29 kcal/mol, due to distorted bond angles. harvard.edu Provides a thermodynamic driving force for ring-opening reactions.
Cyclopropyl Cation Considered a transition state, not a stable intermediate. researchgate.netacs.org Reactions designed to proceed via this species must account for its transient nature and propensity to rearrange.

| Transition State Energy | The energy barrier that must be overcome for a reaction to occur. | Determines reaction rate and can be influenced by catalysts, solvents, and substituent effects. |

Cyclopropanation: Catalytic asymmetric cyclopropanation is a powerful method for constructing chiral cyclopropanes. dicp.ac.cn Transition metal complexes, particularly those of cobalt, rhodium, and copper, are widely used. dicp.ac.cnnih.gov One modern approach involves the use of gem-dichloroalkanes as carbene precursors in cobalt-catalyzed reactions, which avoids the handling of potentially explosive diazoalkanes. dicp.ac.cn The mechanism involves the formation of a metal carbenoid species that then transfers the carbene to an alkene. The catalyst's chiral ligands control the stereoselectivity of the addition. dicp.ac.cn

Etherification: The formation of the ether linkage, connecting the cyclopropyl group to the benzamide (B126) core, is typically achieved via a nucleophilic substitution reaction, such as the Williamson ether synthesis. masterorganicchemistry.com This reaction involves the SN2 attack of an alkoxide (in this case, a cyclopropoxide) on an electrophilic carbon. masterorganicchemistry.com For an aryl ether, this typically involves the reaction of a phenoxide with a cyclopropyl halide or sulfonate. Catalysis, often by a base to generate the nucleophilic phenoxide, is crucial for this step. The efficiency of the SN2 reaction is highest with primary alkyl halides. masterorganicchemistry.com

Synergistic catalysis, where multiple catalytic cycles operate in concert, represents an advanced strategy. For example, a highly enantioselective cyclopropanation has been developed using three distinct catalytic cycles, combining a metallic Lewis acid with organocatalysis to achieve high stereoselectivity. nih.gov Such approaches could be envisioned for the integrated synthesis of the 2-cyclopropoxy-benzamide scaffold.

Mechanistic Probing of Amide Bond Formation and Functionalization

The formation of the N-methylbenzamide moiety is a cornerstone of the molecule's synthesis. The most common method for forming amide bonds is the condensation of a carboxylic acid (or its activated derivative) with an amine. researchgate.net Mechanistic studies indicate that these reactions typically proceed through a tetrahedral intermediate. However, alternative pathways exist; some studies suggest an initial deprotonation of the amine followed by nucleophilic addition to the acyl group. researchgate.net

The functionalization of the pre-formed N-methylbenzamide core is another key synthetic strategy. researchgate.net Metabolic studies on N-methylbenzamides have shown that functionalization can occur via oxidative metabolism, leading to the formation of N-(hydroxymethyl) compounds. nih.gov The stability of these intermediates is influenced by substitution on the nitrogen atom. nih.gov Further synthetic functionalization can be achieved through various organic reactions, with the existing substituents on the aromatic ring directing the position of new groups. researchgate.net

Influence of the Cyano Group on Reaction Selectivity and Rate

The cyano (-C≡N) group exerts a powerful influence on the reactivity of the aromatic ring in 5-Cyano-2-cyclopropoxy-N-methylbenzamide. Its effect is twofold, stemming from both inductive and resonance effects. libretexts.org

Inductive Effect: The nitrogen atom is more electronegative than the carbon atom, and the carbon of the cyano group is sp-hybridized, making it more electronegative than the sp²-hybridized carbons of the benzene (B151609) ring. This leads to a strong withdrawal of electron density from the ring through the sigma bond. libretexts.orgminia.edu.eg

Resonance Effect: The triple bond of the cyano group can participate in resonance with the aromatic π-system. This delocalization pulls electron density out of the ring, particularly from the ortho and para positions, leaving them with a partial positive charge. libretexts.orgminia.edu.eg

Together, these effects make the cyano group a strong electron-withdrawing group and a powerful deactivator for electrophilic aromatic substitution (EAS) reactions. minia.edu.egquora.com This deactivation means that reactions on the aromatic ring will be significantly slower compared to unsubstituted benzene. libretexts.org Furthermore, the deactivation is most pronounced at the ortho and para positions, making the cyano group a meta-director for incoming electrophiles. quora.comyoutube.com This directing effect is a critical factor in controlling regioselectivity during the synthesis or further functionalization of the aromatic ring. The electron-withdrawing nature of the cyano group is also a key feature in other transformations, such as transition metal-catalyzed reactions where it can influence bond activations. nih.gov

Table 2: Electronic Effects of the Cyano Group on the Aromatic Ring

Effect Mechanism Consequence on Reactivity Directing Influence (EAS)
Inductive Withdrawal Electronegativity difference pulls electron density through the σ-bond. libretexts.org Deactivates the ring, slowing the reaction rate. minia.edu.eg Meta

| Resonance Withdrawal | Delocalization of π-electrons from the ring into the C≡N triple bond. libretexts.org | Strongly deactivates ortho and para positions. minia.edu.eg | Meta |

Radical vs. Polar Mechanisms in Synthetic Transformations

Synthetic transformations can often proceed through either polar (ionic) or radical mechanisms, and the specific pathway taken depends on the reagents, conditions (e.g., presence of light or radical initiators), and substrate. utexas.edu

Polar Mechanisms: These reactions involve intermediates with distinct positive or negative charges, such as carbocations or carbanions. The movement of electron pairs is central to these mechanisms. Electrophilic aromatic substitution is a classic example of a polar reaction, proceeding through a positively charged carbocation intermediate (the sigma complex). masterorganicchemistry.com The formation of the ether linkage via the Williamson synthesis (SN2) is another polar process involving a nucleophile and an electrophile. masterorganicchemistry.com

Radical Mechanisms: These reactions involve intermediates with unpaired electrons, known as free radicals. utexas.edu They are often initiated by light or heat and proceed via a chain reaction mechanism involving initiation, propagation, and termination steps. While less common for the direct functionalization of the core aromatic ring of this compound, radical pathways could be relevant in certain transformations. For instance, reactions involving thioacids can generate thiyl radicals, which are versatile intermediates for various synthetic transformations. researchgate.net The synthesis of certain heteroatom-substituted alkynes has also been shown to involve radical intermediates. organic-chemistry.org

Distinguishing between these mechanisms often requires specific experiments, such as running the reaction in the presence of radical scavengers. If the reaction is inhibited, it suggests a radical pathway.

Isotopic Labeling Studies for Elucidating Reaction Mechanisms

Isotopic labeling is a powerful and definitive technique for elucidating reaction mechanisms by tracking the fate of specific atoms throughout a chemical transformation. ias.ac.inwikipedia.org By replacing an atom (e.g., ¹²C, ¹H, ¹⁶O) with one of its heavier stable isotopes (e.g., ¹³C, ²H/D, ¹⁸O), researchers can follow the labeled atom's position in the products using techniques like mass spectrometry or NMR spectroscopy. wikipedia.orgresearchgate.net

This method can be applied to study the reactions of this compound in several ways:

Amide Bond Formation: To confirm the mechanism of amide formation, the reaction could be carried out using an ¹⁸O-labeled carboxylic acid. Determining the location of the ¹⁸O in the final amide or the water byproduct can distinguish between different tetrahedral intermediate pathways. nih.gov

Cyclopropoxy Group Formation: To probe the mechanism of cyclopropanation, a deuterated alkene could be used. The position and stereochemistry of the deuterium (B1214612) atoms in the resulting cyclopropane ring would provide insight into the geometry of the carbene transfer step.

Rearrangement Reactions: In reactions where skeletal rearrangements are possible, isotopic labeling is invaluable. For example, if a reaction were to induce the opening and re-closing of the cyclopropane ring, a ¹³C label on one of the ring carbons would allow chemists to track whether the original connectivity is maintained. ias.ac.in

By providing an unambiguous map of bond-forming and bond-breaking events, isotopic labeling studies offer conclusive evidence that can confirm or refute proposed mechanistic pathways. researchgate.netnih.gov

Structure Activity Relationship Sar Principles Applied to the 5 Cyano 2 Cyclopropoxy N Methylbenzamide Scaffold

Systematic Modification of the N-Methylbenzamide Moiety and Impact on Molecular Recognition

The N-methylbenzamide core is fundamental to the scaffold's architecture, presenting several avenues for modification. Both the aromatic ring and the N-alkyl substituent can be altered to probe their respective roles in binding affinity and conformational stability.

The substitution pattern on the benzene (B151609) ring profoundly affects the electronic distribution and steric profile of the molecule, which are critical for molecular recognition. The placement and nature of substituents dictate how the molecule orients itself within a binding pocket.

In various benzamide (B126) series, the nature of the substituent at the 5-position has been shown to be a key determinant of activity. Structure-activity relationship studies on Mycobacterium tuberculosis inhibitors revealed that electron-withdrawing groups, such as fluorine, are less tolerated at the C-5 position of the benzamide core. acs.org Conversely, smaller, electron-rich substituents at this position were found to be the most active. acs.org This suggests that for the 5-cyano-2-cyclopropoxy-N-methylbenzamide scaffold, the strong electron-withdrawing nature of the cyano group at the 5-position is a highly specific and potentially essential feature for its intended biological activity.

The importance of the cyano group's position is further underscored by research on other benzamide-based modulators. For instance, in a series of negative allosteric modulators of the mGlu5 receptor, a 3-cyano-5-fluorophenyl ring was a common structural feature in the most potent analogues across multiple chemical series. nih.govnih.gov This highlights that a specific arrangement of electron-withdrawing groups on the phenyl ring can create an optimal interaction profile. Moving the cyano group from the 5-position to the 3- or 4-position on the 2-cyclopropoxy-N-methylbenzamide ring would likely have a significant impact on binding affinity by altering key dipole interactions and hydrogen bond acceptor positioning.

Furthermore, studies on bis-benzamides have shown that a nitro group, another potent electron-withdrawing group, is essential for biological activity when placed at a terminal position on the scaffold. nih.gov This reinforces the principle that strongly electronegative groups at specific positions are often crucial for anchoring a ligand within its binding site.

Table 1: Impact of Benzene Ring Substitution on Benzamide Activity from Analogous Series
Scaffold TypeSubstituent PositionSubstituent NatureImpact on ActivityReference
Benzamide (anti-tubercular)C-5Electron-withdrawing (e.g., F)Decreased potency acs.org
Benzamide (anti-tubercular)C-5Small, electron-rich (e.g., CH₃)Increased potency acs.org
N-Arylbenzamide (mGlu₅ NAM)C-3 and C-5Cyano and FluoroHigh potency observed across series nih.govnih.gov
Bis-Benzamide (AR inhibitor)N-TerminusNitro (electron-withdrawing)Essential for activity nih.gov

The N-methyl group of the amide plays a pivotal role in defining the molecule's conformational landscape and its hydrogen-bonding capabilities. Modifications at this position directly influence the molecule's shape and how it interacts with protein backbones or side chains.

The presence of the N-methyl group creates a tertiary amide, which has distinct properties compared to a primary (NH₂) or secondary (NHR) amide. A key consequence is the loss of a hydrogen bond donor, which can be critical if the target protein requires one at that position. mdpi.com However, this modification can also be beneficial by preventing undesirable interactions or improving membrane permeability. In one study of benzamide inhibitors, a secondary amide (N-methyl) was found to be more potent than its primary amide counterpart, indicating a preference for a substituted nitrogen at the active site. acs.org

Furthermore, N-methylation significantly impacts the conformational freedom of the molecule. It influences the rotational barrier around the aryl-carbonyl (Ar-CO) bond and the cis/trans isomerization of the amide bond itself. mdpi.comnih.gov Theoretical and NMR studies on N-methylbenzamide show a preference for a non-planar conformation, with a significant torsional angle between the carbonyl group and the phenyl ring. nih.gov This contrasts with unsubstituted benzamide. This twist can be crucial for achieving the optimal three-dimensional shape required for binding. N-methylation can also favor specific cis or trans amide conformers, which can dramatically alter the orientation of the substituents and thereby affect biological activity. mdpi.comrcsi.com Replacing the N-methyl group with larger alkyl groups would likely introduce steric hindrance, further restricting conformational freedom and potentially clashing with the binding site, while replacing it with hydrogen would restore hydrogen-bond donor capability but also alter the preferred conformation.

Table 2: Effects of N-Substitution on Amide Properties
N-SubstituentH-Bond Donor?Cis/Trans IsomerismAryl-CO TorsionGeneral ImpactReference
-H (Primary Amide)YesLess complexTends toward planarCan act as H-bond donor acs.orgnih.gov
-CH₃ (Tertiary Amide)NoEnergetically similar isomers possibleFavors non-planar conformationAlters 3D shape, removes H-bond donor mdpi.comnih.gov
Larger AlkylNoCan introduce steric biasIncreases non-planarityMay introduce steric clash in binding pocket nih.gov

Exploration of Cyclopropoxy Group Modifications and Their Stereochemical Influence on Molecular Interactions

The 2-cyclopropoxy group is a distinctive feature that imparts rigidity and specific steric and electronic properties. Its modification is a key strategy for optimizing the scaffold's interaction with its target.

The cyclopropyl (B3062369) group is often considered a "conformationally restricted" analogue of an isopropyl group. iris-biotech.denih.gov Replacing the cyclopropoxy moiety with its acyclic counterpart, isopropoxy, would grant greater rotational freedom to the side chain. This increased flexibility could be detrimental if a rigid conformation is required for optimal binding, but it could be beneficial if it allows the molecule to adapt more readily to the binding site.

Furthermore, the cyclopropyl group has different physicochemical properties compared to an isopropyl group. It is generally less lipophilic, which can improve solubility and other pharmacokinetic parameters. iris-biotech.de The unique electronic nature of the cyclopropane (B1198618) ring, with its enhanced π-character, can also influence interactions with the receptor. nih.gov

Expanding the ring to a cyclobutoxy group would increase the steric bulk and alter the angle at which the ether projects from the benzene ring. Such a modification probes the size and shape of the binding pocket. If the pocket is accommodating, a cyclobutoxy group could introduce new, favorable van der Waals contacts. However, if the pocket is constrained, this change would likely lead to a loss of potency. These modifications represent classic bioisosteric replacements aimed at fine-tuning the balance between conformational rigidity, metabolic stability, and steric fit. nih.govchem-space.com

Table 3: Comparison of 2-Alkoxy Group Bioisosteres
GroupKey PropertyPotential Impact on SARReference
CyclopropoxyRigid, less lipophilicLocks in a specific conformation, may improve PK profile iris-biotech.denih.gov
Isopropoxy (Acyclic Analogue)Flexible, more lipophilicAllows conformational adaptation, may increase non-specific binding iris-biotech.de
Cyclobutoxy (Ring Expansion)Rigid, increased bulkProbes steric limits of the binding pocket, alters vector of substitution nih.gov

The unsubstituted cyclopropoxy group in the parent scaffold is achiral. However, the introduction of substituents onto the cyclopropyl ring itself would create stereocenters, and the absolute configuration of these centers would almost certainly have a profound impact on molecular interactions. The rigid nature of the cyclopropane ring means that substituents are fixed in specific spatial orientations.

While no data exists for this specific scaffold, the principle of stereoisomeric effects in cyclopropyl-containing drugs is well-established. For example, in the synthesis of two variants of cis-12,13-cyclopropyl-epothilone B, which differed only in the configuration of the stereocenters on the cyclopropane ring, substantial differences were observed in microtubule binding affinity and antiproliferative activity. The analogue with the stereochemistry corresponding to the natural product was almost equipotent with the parent compound, while the other diastereomer was significantly less active. This demonstrates that the precise 3D orientation of the cyclopropane moiety and its substituents is critical for proper alignment and interaction with the biological target. Therefore, if the cyclopropoxy group in the this compound scaffold were to be modified with substituents, the stereochemistry of those additions would be a critical parameter to control and investigate.

Role of the Cyano Group in Modulating Molecular Interactions and Binding Affinity

The cyano group, though small, is a powerful and versatile functional group in medicinal chemistry that can significantly influence a molecule's binding affinity and pharmacological profile. nih.govrsc.org Its strong electron-withdrawing nature and linear geometry allow it to participate in a variety of specific, high-value intermolecular interactions.

One of the primary roles of the cyano group is to act as a potent hydrogen bond acceptor. The nitrogen atom's lone pair can form strong, directional hydrogen bonds with hydrogen bond donors on a protein, such as the amide protons of asparagine or glutamine side chains, or backbone NH groups. nih.govtaylorandfrancis.com Docking studies of various inhibitors have established an essential role for the cyano group in properly positioning the ligand within the binding site through such hydrogen-bonding interactions. taylorandfrancis.com

Beyond hydrogen bonding, the cyano group's strong dipole moment allows it to engage in favorable dipole-dipole and polar interactions with the protein. taylorandfrancis.comnih.gov In some cases, the nitrile group has been shown to lie within the inner pore of a channel and directly coordinate with metal ions. nih.gov The cyano moiety does not always have a fixed binding pattern but often plays a crucial role in mediating interactions with the local environment of the binding pocket. nih.gov

SAR analyses of various drug candidates have confirmed the importance of the cyano group for potency. In many instances, replacing the nitrile with other groups, even other electron-withdrawing groups like halogens, can lead to a significant drop in activity, underscoring its unique and often indispensable role in molecular recognition. nih.gov

QSAR and Cheminformatics Approaches for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, establishing a mathematical correlation between the chemical structure of a compound and its biological activity. For the this compound scaffold, a QSAR model would be invaluable for predicting the activity of novel analogues, thereby prioritizing synthetic efforts.

A hypothetical QSAR study on a series of this compound analogues would involve the generation of a dataset of compounds with varying substituents and their corresponding measured biological activities. From this, molecular descriptors—numerical representations of molecular properties—would be calculated. These descriptors fall into several categories:

Steric Descriptors: Including molecular weight, volume, and surface area, which would help in understanding the spatial requirements of the target's binding pocket. The size and orientation of the cyclopropoxy and N-methyl groups would be critical parameters.

Hydrophobic Descriptors: Like the partition coefficient (logP), which is crucial for predicting the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with hydrophobic pockets in a target protein.

Topological Descriptors: Which describe the connectivity of atoms within the molecule.

Once these descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms could be employed to build a predictive model.

Table 1: Hypothetical Molecular Descriptors for a QSAR Study of this compound Analogues

AnalogueModificationLogPMolecular WeightPolar Surface Area (Ų)Predicted Activity (Hypothetical)
Parent This compound2.5230.2669.431.0
Analogue 1 Replacement of cyclopropoxy with isopropoxy2.8232.2960.200.8
Analogue 2 Replacement of N-methyl with N-ethyl2.9244.2969.431.2
Analogue 3 Replacement of 5-cyano with 5-nitro2.3245.2488.660.5
Analogue 4 Addition of a 4-fluoro group to the benzene ring2.7248.2569.431.5

Cheminformatics tools would further enhance this predictive modeling. Pharmacophore modeling, for instance, could identify the essential three-dimensional arrangement of chemical features required for biological activity. For the this compound scaffold, a pharmacophore model might consist of a hydrogen bond acceptor (the cyano group and carbonyl oxygen), a hydrogen bond donor (the amide N-H), and hydrophobic features (the cyclopropyl and phenyl rings). This model could then be used to screen virtual libraries of compounds to identify novel potential hits.

Design of Analogues with Tuned Intermolecular Interactions

The rational design of analogues with optimized intermolecular interactions is key to improving the affinity and selectivity of a lead compound. For the this compound scaffold, several key interactions can be targeted for modification.

Hydrogen Bonding: The N-methylbenzamide moiety offers both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). The 5-cyano group provides an additional strong hydrogen bond acceptor. The design of new analogues could involve modifying the N-alkyl group to alter the steric hindrance around the amide and influence the strength of the hydrogen bond. For example, replacing the methyl group with a larger alkyl group could introduce steric clashes if the binding pocket is constrained, or it could lead to favorable van der Waals interactions if the pocket is more accommodating.

Hydrophobic Interactions: The cyclopropoxy group and the phenyl ring are the primary hydrophobic regions of the molecule. The cyclopropyl group, with its rigid and three-dimensional nature, can provide a better fit into specific hydrophobic pockets compared to more flexible alkyl chains. Analogues could be designed with different cycloalkyl groups (e.g., cyclobutyl, cyclopentyl) to probe the size and shape of the hydrophobic pocket. Furthermore, substitutions on the phenyl ring with various hydrophobic groups (e.g., methyl, chloro, trifluoromethyl) could enhance hydrophobic interactions with the target.

Electrostatic and Aromatic Interactions: The cyano group significantly influences the electronic properties of the phenyl ring, making it more electron-deficient. This can facilitate π-π stacking or cation-π interactions with electron-rich amino acid residues in the target protein, such as tyrosine, tryptophan, or phenylalanine. The design of analogues could involve introducing other electron-withdrawing or electron-donating groups at the 5-position to modulate these interactions.

Table 2: Design Strategy for Analogues with Tuned Intermolecular Interactions

Target InteractionProposed ModificationRationaleExpected Outcome
Hydrogen Bonding Replace N-methyl with N-H or N-ethylModulate steric hindrance and donor strengthAltered binding affinity and selectivity
Hydrophobic Interactions Replace cyclopropoxy with isopropoxy or cyclopentoxyProbe the size of the hydrophobic pocketImproved fit and increased potency
Aromatic Interactions Introduce substituents on the phenyl ring (e.g., F, Cl, CH3)Modulate π-π stacking and hydrophobic interactionsEnhanced binding affinity
Electrostatic Interactions Replace 5-cyano with other electron-withdrawing groups (e.g., NO2, CF3)Alter the electrostatic potential of the aromatic ringModified cation-π or dipole-dipole interactions

By systematically applying these QSAR, cheminformatics, and rational design principles, researchers can navigate the chemical space around the this compound scaffold to develop novel compounds with improved therapeutic profiles. While specific experimental data for this compound is limited in the public domain, these established methodologies provide a clear roadmap for its future exploration and optimization.

Intermolecular Interactions of 5 Cyano 2 Cyclopropoxy N Methylbenzamide

Hydrogen Bonding Networks Involving the Amide N-H and Carbonyl Groups

The secondary amide moiety (–C(O)NHCH₃) is a primary driver of self-assembly in benzamide (B126) derivatives, establishing robust hydrogen-bonding networks. The amide proton (N–H) acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as an acceptor. nih.gov This dual functionality allows molecules of 5-Cyano-2-cyclopropoxy-N-methylbenzamide to form predictable supramolecular motifs.

In the solid state, N-methylbenzamide derivatives typically form intermolecular N–H···O hydrogen bonds. researchgate.net These interactions can lead to the formation of one-dimensional chains or cyclic dimers. nih.govmdpi.com For instance, N-acylbenzamides have been shown to crystallize in chains linked by N-H···O hydrogen bonds or as dimers forming eight-membered rings through a pair of N-H···O interactions. nih.gov The specific pattern is influenced by steric factors and the presence of other functional groups on the molecule. Given the structure of this compound, it is highly probable that it engages in similar head-to-tail hydrogen bonding, forming infinite chains that are a cornerstone of its crystal architecture. nih.govncert.nic.in

Hydrogen Bond Parameters (Typical Values)
Interaction N–H···O
Donor-Acceptor Distance (Å) 2.8 - 3.2
Angle (°) 160 - 180
Energy (kcal/mol) -3 to -7

Note: Data is generalized from studies on related amide structures.

Noncovalent Interactions Mediated by the Cyano Group

The strongly electron-withdrawing cyano group (–C≡N) is a versatile participant in a range of noncovalent interactions, significantly influencing the crystal packing. nih.govnih.gov Its linear geometry and distinct electronic properties allow it to function in several capacities. fiveable.melibretexts.org

The region around the cyano group exhibits an anisotropic distribution of electron density. While the nitrogen atom has a lone pair and is electron-rich, the carbon atom is electrophilic. youtube.com More significantly, a region of positive electrostatic potential, known as a π-hole, exists on the extension of the C≡N bond, centered on the carbon atom and extending over the π-system. nih.gov This π-hole confers Lewis acid character to the cyano group, allowing it to attractively interact with nucleophiles or electron-rich regions of adjacent molecules, such as lone pairs on oxygen or sulfur atoms. nih.govnih.gov These π-hole interactions are highly directional and contribute to the stability of the crystal lattice. rsc.orgrsc.org

The interaction involving the electrophilic carbon of the cyano group is a specific type of noncovalent bond known as a tetrel bond. mdpi.com This occurs when a Group 14 element (carbon, in this case) acts as an electrophilic center (Lewis acid) and interacts with a Lewis base. nih.gov The electron-withdrawing nature of the nitrogen atom in the cyano group induces a positive σ-hole on the carbon atom, enabling it to form directional tetrel bonds with electron donors. mdpi.com In structures containing tetracyanocyclopropane, for example, sp³-hybridized carbon atoms have been shown to form strong tetrel bonds with oxygen atoms, with interaction energies calculated to be as high as -11 kcal/mol. nih.gov This demonstrates that the carbon of the cyano group in this compound can be a potent tetrel-bond donor, engaging with nearby carbonyl oxygens or other nucleophilic sites. nih.govnih.gov

The cyano group possesses a significant dipole moment due to the high electronegativity of the nitrogen atom. fiveable.me This leads to strong dipole-dipole interactions that play a crucial role in the molecular assembly. In crystal structures, molecules often align in an antiparallel fashion to optimize these electrostatic interactions. researchgate.netresearchgate.net The cyano group's ability to participate in these interactions, as well as its capacity to form hydrogen bonds with suitable donors, makes it a key functional group in crystal engineering. nih.govmdpi.com

Noncovalent Interactions of the Cyano Group
Interaction Type Typical Energy (kcal/mol)
π-Hole Interaction-1 to -5
Tetrel Bond-2 to -11
Dipole-Dipole-1 to -4

Note: Energies are estimates based on computational studies of related nitrile-containing compounds.

Weak Interactions Involving the Cyclopropoxy Ring (e.g., C-H···O, C-H···π)

The cyclopropoxy substituent, while often considered a simple alkyl ether, also participates in specific and influential weak interactions. The cyclopropyl (B3062369) group's unique electronic structure, characterized by "bent" bonds with significant p-character, allows it to behave similarly to a π-system in some contexts. stackexchange.comnih.gov

The C–H bonds of the cyclopropyl ring can act as weak hydrogen bond donors, forming C–H···O interactions with the carbonyl or ether oxygen atoms of neighboring molecules. mdpi.comnih.gov These interactions, though individually weak, can collectively provide significant stabilization to the crystal packing. Furthermore, the cyclopropyl group can engage in C–H···π interactions, where its C–H bonds are directed towards the π-face of the aromatic benzamide ring of an adjacent molecule. princeton.edunih.gov The ability of the cyclopropyl group to act as a π-electron donor can enhance these interactions. stackexchange.com Analysis of crystal structures containing cyclopropyl groups often reveals networks of these weak C–H···C and C–H···O contacts that lead to compact molecular packing. nih.gov

Self-Assembly and Supramolecular Chemistry of Benzamide Derivatives

The combination of strong hydrogen bonding, π-hole interactions, tetrel bonding, and weaker C-H mediated contacts provides a "supramolecular code" for the self-assembly of this compound. researchgate.net Benzamide units are known to promote supramolecular polymerization, leading to the formation of well-ordered, higher-level aggregates. nih.gov

Solvation Effects on Molecular Conformation and Intermolecular Contacts

A comprehensive review of available scientific literature and computational databases reveals a notable absence of specific experimental or theoretical studies on the solvation effects on the molecular conformation and intermolecular contacts of this compound. Research focusing on how different solvents influence the three-dimensional structure and non-covalent interactions of this particular molecule has not been published in the public domain.

Generally, the interaction between a solute molecule and the surrounding solvent can significantly influence its conformational preferences and the nature of its intermolecular interactions. Solvents can affect the stability of different conformers through various mechanisms, including dipole-dipole interactions, hydrogen bonding, and van der Waals forces. For a molecule like this compound, which possesses a polar benzamide core, a cyano group, and a cyclopropoxy substituent, one would anticipate that solvent polarity would play a crucial role in its solution-state behavior.

In polar aprotic solvents, like dimethyl sulfoxide (B87167) or acetonitrile, dipole-dipole interactions would likely dominate. The solvent would interact with the polar regions of the molecule, potentially stabilizing conformations with a larger dipole moment.

In nonpolar solvents, intramolecular interactions might become more significant in determining the molecular conformation, as the solute-solvent interactions would be weaker.

However, without specific research data, any discussion of these effects on this compound remains speculative. Detailed insights would require dedicated studies, such as:

Spectroscopic analysis (NMR, IR, UV-Vis) in a range of solvents to probe for conformational changes.

X-ray crystallography of crystals grown from different solvents to identify potential solvates and changes in crystal packing.

Computational modeling (e.g., Density Functional Theory with a Polarizable Continuum Model) to simulate the behavior of the molecule in various solvent environments and to calculate the relative energies of different conformers.

Until such studies are conducted and published, a scientifically accurate and detailed account of the solvation effects on the molecular conformation and intermolecular contacts of this compound cannot be provided.

Advanced Reaction Chemistry and Functionalization of 5 Cyano 2 Cyclopropoxy N Methylbenzamide

Derivatization at the Cyano Group (e.g., Hydrolysis, Reduction, Cycloaddition)

The aromatic nitrile, or cyano group, is a highly versatile functional group that can be converted into a variety of other functionalities, including carboxylic acids, amines, and heterocycles.

Hydrolysis: The cyano group can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid. This transformation typically proceeds through an intermediate carboxamide. For 5-Cyano-2-cyclopropoxy-N-methylbenzamide, complete hydrolysis would convert the cyano group at the C5 position into a carboxylic acid, yielding 2-cyclopropoxy-5-carboxy-N-methylbenzamide. This reaction is a fundamental transformation for converting nitriles into more versatile carboxylic acid derivatives. doubtnut.compearson.combrainly.inoup.com

Table 1: Representative Conditions for Hydrolysis of Aromatic Nitriles
Starting Material (Analogue)Reagents and ConditionsProductYieldReference
BenzonitrileH₂SO₄, H₂O, refluxBenzoic acidHigh oup.com
4-ChlorobenzonitrileNaOH (aq), heat4-Chlorobenzoic acidQuantitative brainly.in
p-ToluonitrileHCl (conc.), H₂O, 150°Cp-Toluic acid~90% doubtnut.com

Reduction: The cyano group is readily reduced to a primary amine (aminomethyl group). This transformation is crucial for introducing a basic nitrogenous group and extending the carbon chain. Common reducing agents include lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., H₂ over Raney Nickel or Palladium), and borane (B79455) derivatives. nih.govacs.orgscispace.comorganic-chemistry.org The reduction of this compound would produce 5-(aminomethyl)-2-cyclopropoxy-N-methylbenzamide, a valuable intermediate for further elaboration.

Table 2: Selected Methods for the Reduction of Aromatic Nitriles
Starting Material (Analogue)Reagents and ConditionsProductYieldReference
BenzonitrileH₂ (50 psi), Raney Ni, NH₃/EtOHBenzylamine91% acs.org
2,4-DichlorobenzonitrileBH₂(N(iPr)₂), cat. LiBH₄, THF, 25°C2,4-Dichlorobenzylamine99% nih.gov
4-MethoxybenzonitrileNiCl₂·6H₂O, NaBH₄, Boc₂O, MeOHBoc-protected 4-Methoxybenzylamine94% scispace.com

Cycloaddition: The nitrile functionality can participate in cycloaddition reactions, most notably the [3+2] cycloaddition with azides to form tetrazoles. organic-chemistry.orgacs.orgthieme-connect.comrsc.orgorganic-chemistry.org This reaction, often catalyzed by zinc or other Lewis acids, is a cornerstone of medicinal chemistry for creating bioisosteres of carboxylic acids. Reacting this compound with sodium azide (B81097) would yield the corresponding 5-(1H-tetrazol-5-yl) derivative, significantly altering the compound's electronic and steric properties.

Table 3: Conditions for Tetrazole Synthesis from Aromatic Nitriles
Starting Material (Analogue)Reagents and ConditionsProductYieldReference
BenzonitrileNaN₃, ZnBr₂, H₂O, reflux5-Phenyl-1H-tetrazole91% acs.org
4-CyanopyridineNaN₃, ZnCl₂, H₂O, 100°C5-(Pyridin-4-yl)-1H-tetrazole99% organic-chemistry.org
2-FluorobenzonitrileNaN₃, Et₃N·HCl, Toluene, 110°C5-(2-Fluorophenyl)-1H-tetrazole98% thieme-connect.com

Transformations of the Cyclopropoxy Ring (e.g., Ring-Opening Reactions, Rearrangements)

The cyclopropoxy group is a strained three-membered ring ether. This inherent ring strain makes it susceptible to cleavage under various conditions, providing a pathway to functionalized acyclic structures. The cyclopropane (B1198618) ring in this context is activated by the electron-donating nature of the oxygen atom and its attachment to the aromatic system, classifying it as a donor-acceptor cyclopropane derivative. nih.govacs.orgresearchgate.net

Ring-Opening Reactions: Acid-catalyzed ring-opening of cyclopropoxy arenes in the presence of nucleophiles can lead to the formation of 1,3-difunctionalized propane (B168953) derivatives. nih.govstackexchange.com For instance, treatment with a Brønsted acid in the presence of an alcohol or halide source could cleave the cyclopropane ring. The regioselectivity of the attack would be influenced by the electronic and steric environment, but it offers a route to introduce new functional groups at the terminus of a three-carbon chain attached to the phenolic oxygen.

Rearrangements: Cyclopropyl (B3062369) ketones and related systems are known to undergo thermal or catalyst-mediated rearrangements, such as the Cloke–Wilson rearrangement, to form five-membered heterocycles like dihydrofurans. acs.orgrsc.orgwikipedia.org While the cyclopropoxy group is not a ketone, analogous skeletal rearrangements could potentially be induced under specific thermal, photochemical, or transition-metal-catalyzed conditions, leading to novel heterocyclic scaffolds.

Late-Stage Functionalization of the Benzamide (B126) Core

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science for modifying complex molecules at a late step in a synthetic sequence, allowing for rapid diversification of a core structure. acs.orgnih.govresearchgate.netwikipedia.org The benzamide core of this compound is amenable to LSF, primarily through directed C-H activation.

The N-methylamide group can act as a directing group, facilitating the regioselective functionalization of the ortho C-H bond (C3 position). Transition metal catalysts, particularly palladium and rhodium, are widely used for such transformations. acs.orgnih.govnih.govacs.orgresearchgate.net This strategy allows for the introduction of a wide array of substituents, including aryl, alkyl, and halogen groups, directly onto the benzamide ring without the need for pre-functionalization. Given the existing substituents, C-H activation would be expected to occur at the C3 position, the only available ortho position to the directing amide group.

Table 4: Examples of Amide-Directed C-H Functionalization of Benzamides
Starting Material (Analogue)Reagents and ConditionsTransformationProductYieldReference
N-MethoxybenzamidePd(OAc)₂, PhI(OAc)₂, ClCH₂COOH, DCE, 100°CIntramolecular C-H AminationIndazolone derivative91% nih.gov
BenzamidePd(OAc)₂, Iodobenzene, K₂CO₃, DMA, 120°COrtho-ArylationBiphenyl-2-carboxamide85% acs.org
N-Methyl-3-methoxybenzamide[RhCp*Cl₂]₂, AgSbF₆, 3,3-dimethyl-1-butene, DCE, 80°COrtho-AlkenylationOrtho-alkenylated benzamide96% nih.gov

Applications as a Chemical Building Block in Complex Molecule Synthesis

With its multiple, orthogonally reactive functional groups, this compound serves as an advanced chemical building block for the synthesis of more complex molecules. Each functional group provides a handle for distinct synthetic operations:

The Cyano Group: Can be elaborated into tetrazoles or primary amines, useful for constructing larger heterocyclic systems or for peptide-like couplings.

The Cyclopropoxy Group: Can be used as a stable ether linkage or as a masked propanol (B110389) equivalent, which can be revealed through a ring-opening reaction at a later synthetic stage.

The N-methylbenzamide Moiety: The amide can be hydrolyzed to a carboxylic acid, or the aromatic ring can be further substituted via directed C-H activation or electrophilic aromatic substitution (though the ring is moderately deactivated by the cyano and amide groups).

This multi-functionality makes the compound a valuable starting material for generating libraries of compounds in drug discovery programs, where small modifications at different positions can lead to significant changes in biological activity.

Photochemical and Electrochemical Reactivity Studies

The photochemical and electrochemical behavior of this compound is dictated by its constituent aromatic and functional groups.

Photochemical Reactivity: Aromatic amides and nitriles can undergo various photochemical reactions. acs.orgrsc.orgrsc.orgyoutube.com For instance, benzamides can participate in photo-induced cyclization reactions. acs.org Depending on the N-substituents, intramolecular hydrogen abstraction followed by cyclization can occur. Furthermore, photo-substitution reactions on the benzene (B151609) ring could be possible, where a nucleophile replaces one of the existing groups or a hydrogen atom, often with regioselectivity different from thermal reactions. youtube.com The presence of the electron-withdrawing cyano group and the electron-donating cyclopropoxy group would influence the excited-state electronics and thus the reaction pathway.

Electrochemical Reactivity: The benzamide moiety can be electrochemically oxidized. researchgate.netacs.orgacs.orgnih.govtandfonline.com This oxidation can generate radical cations that may lead to dimerization or reaction with nucleophiles present in the medium. Electrochemical methods have been developed for C-H functionalization, providing a green alternative to metal-catalyzed processes. The nitrile group can also be electrochemically reduced to a primary amine. The specific redox potentials for this compound would depend on the interplay of its substituents, but these functionalities provide clear handles for electrochemical transformations.

Advanced Analytical Methodologies for Research on 5 Cyano 2 Cyclopropoxy N Methylbenzamide

Chromatographic Methods for Purity Assessment and Separation of Stereoisomers (e.g., Chiral HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for assessing the purity of 5-Cyano-2-cyclopropoxy-N-methylbenzamide. Since the molecule possesses a stereocenter, chiral HPLC is a critical variant of this technique used to separate and quantify its enantiomers. jsmcentral.org This separation is crucial as different enantiomers of a chiral drug can exhibit distinct pharmacological activities. sigmaaldrich.com

The method typically employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation. Polysaccharide-based CSPs are commonly used for their broad applicability. jsmcentral.org A well-developed chiral HPLC method can provide robust and accurate quantification of the desired enantiomer and detect even trace amounts of the unwanted stereoisomer.

Illustrative Chiral HPLC Method Parameters:

ParameterCondition
ColumnChiralpak AD-H (250 x 4.6 mm, 5 µm)
Mobile Phasen-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Column Temperature25°C
Injection Volume10 µL

Hypothetical Research Findings for Enantiomeric Separation:

EnantiomerRetention Time (min)Area (%)Resolution (Rs)
(R)-5-Cyano-2-cyclopropoxy-N-methylbenzamide12.599.82.1
(S)-5-Cyano-2-cyclopropoxy-N-methylbenzamide15.20.2

Hyphenated Mass Spectrometry Techniques (e.g., LC-MS/MS, GC-MS) for Impurity Profiling

Impurity profiling is a mandatory step in pharmaceutical development to identify and quantify impurities that may originate from starting materials, intermediates, or degradation products. thermofisher.com Hyphenated techniques, which couple the separation power of chromatography with the detection sensitivity and specificity of mass spectrometry, are ideal for this purpose.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly powerful for analyzing non-volatile and thermally sensitive impurities. researchgate.netnih.gov It provides information on the molecular weight and structure of trace-level impurities, enabling their identification. nih.gov Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile or semi-volatile impurities and can be used to analyze residual solvents or specific reactive intermediates. thermofisher.com These methods are essential for ensuring that impurities are controlled within the strict limits set by regulatory authorities. uu.nl

Hypothetical Impurity Profile of this compound via LC-MS/MS:

Potential ImpurityRetention Time (min)Precursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Potential Source
2-hydroxy-5-cyanobenzamide3.8163.05146.02Starting material
5-Cyano-2-cyclopropoxybenzoic acid5.1204.06186.05Hydrolysis product
Des-methyl-5-cyano-2-cyclopropoxybenzamide6.2217.07200.04By-product

Quantitative NMR for Reaction Monitoring and Purity Determination

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful primary analytical method for determining the purity of compounds without the need for a specific reference standard of the same compound. bwise.krnih.gov The principle of qNMR lies in the direct proportionality between the integrated signal intensity of a specific resonance and the number of nuclei contributing to that signal. rssl.com By comparing the integral of a specific proton signal from this compound with that of a certified internal standard of known purity and weight, an accurate and precise purity value can be calculated. nih.gov

This technique is non-destructive and provides structural information simultaneously, making it highly valuable for characterizing reference materials and final products. nih.gov The method requires careful selection of non-overlapping signals for both the analyte and the internal standard, as well as optimized experimental parameters to ensure full relaxation of the nuclei.

Example of Purity Determination by ¹H qNMR:

ParameterValue
Internal Standard (IS)Maleic Anhydride
Weight of Sample20.15 mg
Weight of IS10.05 mg
Purity of IS99.95%
Integral of Analyte Signal (N-methyl)1.00
Integral of IS Signal (olefinic protons)0.95
Calculated Purity (%)99.2%

Microcalorimetric Techniques for Studying Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a microcalorimetric technique that directly measures the heat released or absorbed during a binding event. nih.govazom.com This provides a complete thermodynamic profile of the interaction between this compound and its biological target in a single experiment. nih.gov

In an ITC experiment, a solution of the compound is titrated into a solution containing the target macromolecule (e.g., a protein or enzyme). The resulting heat changes are measured, allowing for the determination of the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. harvard.edu This information is invaluable in drug discovery for understanding the driving forces of binding and for lead optimization. khanacademy.org

Hypothetical Thermodynamic Profile of Binding to a Target Protein:

Thermodynamic ParameterValue
Binding Affinity (K_D)50 nM
Stoichiometry (n)1.02
Enthalpy Change (ΔH)-8.5 kcal/mol
Entropy Change (-TΔS)-1.5 kcal/mol
Gibbs Free Energy (ΔG)-10.0 kcal/mol

Spectroscopic Methods for Real-Time Reaction Monitoring (e.g., In-situ IR)

Real-time reaction monitoring provides dynamic information about the progress of a chemical synthesis, allowing for precise control and optimization of reaction conditions. rsc.org In-situ Infrared (IR) spectroscopy is a powerful process analytical technology (PAT) tool for this purpose. rsc.org By inserting an attenuated total reflectance (ATR) probe into the reaction vessel, IR spectra can be collected continuously throughout the synthesis of this compound.

This technique allows for the tracking of the consumption of reactants and the formation of products and intermediates by monitoring the changes in their characteristic vibrational frequencies. rsc.org The kinetic data obtained can be used to understand reaction mechanisms, identify potential bottlenecks, and ensure reaction completion, leading to improved process safety and efficiency. mpg.de

Illustrative Monitoring of Amide Formation via In-situ IR:

Reactant/ProductCharacteristic IR Peak (cm⁻¹)Trend During Reaction
5-Cyano-2-cyclopropoxybenzoyl chloride (Acid Chloride)~1785 (C=O stretch)Decreases
Methylamine~3350 (N-H stretch)Decreases
This compound (Amide Product)~1645 (Amide I band)Increases

Future Research Directions and Emerging Paradigms in Benzamide and Cyclopropyl Chemistry

Development of Novel Synthetic Routes to Access Underexplored Analogues

The exploration of chemical space around the benzamide (B126) core remains a significant endeavor in medicinal and materials chemistry. Future efforts will likely focus on developing novel synthetic routes that provide access to analogues with previously inaccessible substitution patterns. A primary goal is to create more efficient and versatile methods for constructing substituted benzamides. This includes the development of late-stage functionalization techniques, which allow for the modification of complex molecules at a late point in the synthetic sequence, thereby rapidly generating a diverse library of analogues from a common intermediate.

Furthermore, the synthesis of molecules incorporating strained rings like cyclopropane (B1198618) often requires specialized methods. Innovations in catalytic C-H activation, photoredox catalysis, and electrochemistry are expected to provide milder and more selective ways to introduce cyclopropyl (B3062369) groups and other functionalities onto the benzamide scaffold. These advanced methodologies will be crucial for synthesizing novel compounds and exploring their structure-activity relationships.

Deeper Understanding of Electronic Effects of Substituents on Molecular Reactivity

The electronic properties of substituents on the aromatic ring and the amide group profoundly influence the reactivity and biological activity of benzamide derivatives. The interplay between an electron-withdrawing cyano group and an electron-donating cyclopropoxy group, as would be present in 5-Cyano-2-cyclopropoxy-N-methylbenzamide, presents a compelling case for detailed study.

Future research will delve deeper into understanding these electronic effects through a combination of experimental and computational methods. Hammett plots and other linear free-energy relationships will continue to be valuable tools. However, more sophisticated techniques, such as computational chemistry, can provide a more nuanced picture of how substituents affect charge distribution, orbital energies, and transition state geometries. This deeper understanding will enable the more rational design of molecules with desired reactivity and properties. For instance, fine-tuning the electronic nature of the substituents can modulate the binding affinity of a benzamide-based drug candidate to its biological target.

Application of Advanced Computational Tools for Predictive Design

The role of computational chemistry in drug discovery and materials science is rapidly expanding. For benzamide and cyclopropyl chemistry, advanced computational tools are becoming indispensable for predictive design. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to predict a wide range of molecular properties, including geometries, reaction energies, and spectroscopic signatures.

Molecular dynamics (MD) simulations can provide insights into the conformational preferences of flexible molecules and their interactions with biological macromolecules like proteins and nucleic acids. These in silico methods can be used to screen virtual libraries of benzamide analogues, prioritizing the synthesis of compounds with the highest probability of desired activity. This predictive power can significantly accelerate the discovery process and reduce the reliance on costly and time-consuming trial-and-error synthesis.

Exploration of New Chemical Reactivities and Transformations

The unique structural and electronic features of benzamides and cyclopropyl groups offer opportunities for discovering new chemical reactivities and transformations. The strained three-membered ring of the cyclopropyl group can undergo unique ring-opening reactions, providing access to novel acyclic structures. Future research will likely explore new catalytic systems to control the regioselectivity and stereoselectivity of these transformations.

Similarly, the amide bond of benzamides, while generally stable, can be activated to participate in novel coupling reactions. The development of new catalysts and reagents could enable the use of benzamides as building blocks in more complex molecular architectures. Exploring the reactivity of the cyano group, such as its participation in cycloaddition reactions or its conversion to other functional groups, will also be a fruitful area of investigation.

Integration with Automated Synthesis and High-Throughput Experimentation

The integration of automated synthesis platforms and high-throughput experimentation (HTE) is set to revolutionize the way chemical research is conducted. For the exploration of benzamide and cyclopropyl chemistry, these technologies will enable the rapid synthesis and screening of large libraries of compounds.

Automated synthesizers can perform reactions in parallel, significantly increasing the efficiency of compound production. The resulting libraries can then be screened for desired properties using HTE techniques, such as high-throughput screening for biological activity or automated characterization of material properties. This iterative cycle of design, synthesis, and testing, powered by automation and data analysis, will accelerate the discovery of new molecules with valuable applications in medicine, agriculture, and materials science.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for producing 5-Cyano-2-cyclopropoxy-N-methylbenzamide, and how do reaction conditions impact yield?

  • Methodological Answer :

  • Step 1 : Start with a benzamide core structure and introduce substituents via sequential reactions. For example, cyclopropoxy groups can be introduced using cyclopropanol derivatives under Mitsunobu conditions or nucleophilic aromatic substitution (SNAr) .
  • Step 2 : Optimize cyano group introduction via palladium-catalyzed cyanation (e.g., using Zn(CN)₂ with Pd(PPh₃)₄) or Sandmeyer reactions .
  • Step 3 : Monitor reaction progress with TLC or HPLC. Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .
  • Critical Variables : Catalyst loading (e.g., Pd/C in hydrogenation steps), solvent polarity, and temperature (e.g., room temp vs. reflux) significantly affect yield and purity .

Q. Which analytical techniques are most reliable for confirming the structural identity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to verify substituent positions (e.g., cyclopropoxy protons at δ 0.5–1.5 ppm, cyano carbon at ~δ 115 ppm) .
  • X-ray Crystallography : Resolve crystal structures to confirm bond angles and spatial arrangement (e.g., orthorhombic Pbca space group with Z=8 for benzamide derivatives) .
  • Mass Spectrometry : High-resolution MS (HRMS) ensures molecular weight accuracy (e.g., [M+H]⁺ ion matching theoretical mass ± 2 ppm) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

  • Methodological Answer :

  • Approach 1 : Replicate assays under standardized conditions (e.g., fixed concentrations, cell lines, and incubation times). For example, inconsistent IC₅₀ values in kinase inhibition may arise from variable ATP concentrations .
  • Approach 2 : Perform meta-analysis to identify outliers. Use statistical tools (e.g., Grubbs’ test) to exclude anomalous data points .
  • Approach 3 : Validate activity via orthogonal assays (e.g., fluorescence polarization and surface plasmon resonance for binding affinity) .

Q. What computational strategies predict the physicochemical and ADMET properties of this compound?

  • Methodological Answer :

  • Quantum Chemistry : Calculate dipole moments, HOMO/LUMO gaps, and electrostatic potential maps using Gaussian or ORCA software .
  • Quantitative Structure-Property Relationship (QSPR) : Train models with descriptors like logP, topological polar surface area, and hydrogen-bonding capacity to predict solubility and permeability .
  • Molecular Dynamics (MD) : Simulate binding to target proteins (e.g., kinase domains) to refine SAR hypotheses .

Data Contradiction Analysis

Q. How should researchers address conflicting data in stability studies of this compound?

  • Methodological Answer :

  • Step 1 : Conduct accelerated stability testing under stress conditions (40°C/75% RH, acidic/basic hydrolysis) to identify degradation pathways. Monitor via HPLC-MS .
  • Step 2 : Compare degradation products with synthetic impurities (e.g., de-cyclopropoxylated or hydrolyzed derivatives) .
  • Step 3 : Use kinetic modeling (e.g., Arrhenius equation) to extrapolate shelf-life under standard storage conditions .

Structural-Activity Relationship (SAR) Elucidation

Q. What systematic approaches enhance SAR understanding for derivatives of this compound?

  • Methodological Answer :

  • Strategy 1 : Synthesize analogs with substitutions at the cyano, cyclopropoxy, or N-methyl positions. Evaluate bioactivity changes .
  • Strategy 2 : Use crystallographic data (e.g., ligand-protein co-crystals) to identify critical binding interactions (e.g., hydrogen bonds with kinase hinge regions) .
  • Strategy 3 : Apply Free-Wilson or Hansch analysis to quantify substituent contributions to potency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.